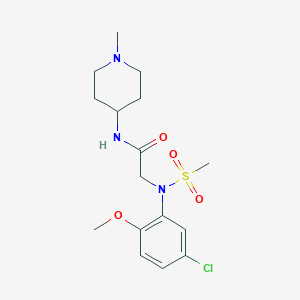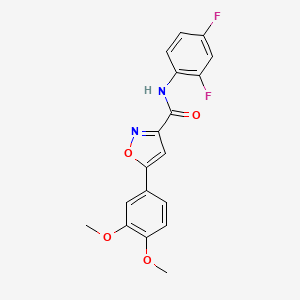![molecular formula C17H20N2O2 B4494815 1-Phenyl-3-[3-(propan-2-yloxy)benzyl]urea](/img/structure/B4494815.png)
1-Phenyl-3-[3-(propan-2-yloxy)benzyl]urea
描述
1-Phenyl-3-[3-(propan-2-yloxy)benzyl]urea is an organic compound that belongs to the class of ureas This compound features a phenyl group attached to a urea moiety, with a benzyl group substituted with a propan-2-yloxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[3-(propan-2-yloxy)benzyl]urea typically involves the reaction of 3-(propan-2-yloxy)benzylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0°C to room temperature. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions: 1-Phenyl-3-[3-(propan-2-yloxy)benzyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
科学研究应用
1-Phenyl-3-[3-(propan-2-yloxy)benzyl]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in bioassays to study its effects on different biological systems.
Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Phenyl-3-[3-(propan-2-yloxy)benzyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
1-Phenyl-3-[3-(methoxy)benzyl]urea: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
1-Phenyl-3-[3-(ethoxy)benzyl]urea: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
1-Phenyl-3-[3-(butoxy)benzyl]urea: Similar structure but with a butoxy group instead of a propan-2-yloxy group.
Uniqueness: 1-Phenyl-3-[3-(propan-2-yloxy)benzyl]urea is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This specific substitution may enhance its solubility, stability, and interaction with molecular targets compared to other similar compounds.
属性
IUPAC Name |
1-phenyl-3-[(3-propan-2-yloxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13(2)21-16-10-6-7-14(11-16)12-18-17(20)19-15-8-4-3-5-9-15/h3-11,13H,12H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRBAZJRDRQFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethoxy-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4494736.png)
![1-METHANESULFONYL-N-[3-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4494740.png)

![N-(2-methoxy-5-methylphenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4494749.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4494754.png)
![4-(dimethylamino)-3-[(3-fluorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B4494761.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-3-methoxybenzenesulfonamide](/img/structure/B4494766.png)
![2-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylacetamide](/img/structure/B4494779.png)
![4-(4-benzyl-1-piperazinyl)-2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4494793.png)

![2-({4-[(3-hydroxypropyl)amino]-2-quinazolinyl}amino)-4-methylphenol](/img/structure/B4494808.png)
![N-(butan-2-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B4494833.png)
![N-(2-hydroxy-2-phenylethyl)-4-{[(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4494834.png)
![4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]-N-(3,5-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B4494836.png)
